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Compound of Interest

Methyl 3-tert-butyl-4-
Compound Name:
hydroxybenzoate
CAS No.: 39778-63-7
Cat. No.: B1356400
- J

Methyl 3-tert-butyl-4-hydroxybenzoate is a substituted phenolic ester possessing a unique
molecular architecture that positions it as a compound of significant interest for researchers in
medicinal chemistry and material science. Its structure features a methyl benzoate core, a
critical pharmacophore in many therapeutic agents, modified with a hydroxyl (-OH) group and a
sterically hindering tert-butyl group. This specific arrangement, particularly the ortho-positioning
of the bulky tert-butyl group relative to the phenolic hydroxyl, classifies it as a "hindered
phenol.” This structural motif is the cornerstone of its predicted potent antioxidant capabilities.

While direct and extensive literature on Methyl 3-tert-butyl-4-hydroxybenzoate is notably
sparse, its chemical framework allows for a robust, predictive analysis based on the well-
documented properties of its structural analogues, such as Methyl 4-hydroxybenzoate
(Methylparaben), 3,5-di-tert-butyl-4-hydroxybenzoate, and classic hindered phenols like
Butylated Hydroxytoluene (BHT). This guide will synthesize data from these closely related
molecules to provide a comprehensive technical overview, projecting the synthesis,
physicochemical properties, biological activities, and potential applications of this understudied
compound. We will explore its likely role as a powerful antioxidant and anti-inflammatory agent
and its potential as a versatile intermediate in the synthesis of novel active pharmaceutical
ingredients (APIs).

Physicochemical and Structural Properties
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The properties of Methyl 3-tert-butyl-4-hydroxybenzoate can be inferred by examining its
core structure and comparing it to well-characterized analogues. The presence of the polar
hydroxyl and ester groups, combined with the nonpolar tert-butyl and benzene ring, results in a
molecule with moderate lipophilicity.

Predicted Value / Rationale /| Comparative
Property .

Information Source
Molecular Formula C12H1603 Based on chemical structure

) Calculated from molecular
Molecular Weight 208.25 g/mol
formula

White to Off-White Crystalline Analogy with related

Appearance

Solid hydroxybenzoate esters.[1]

Higher than Methyl 4-
hydroxybenzoate (125-128 °C)
due to increased molecular

Melting Point 135-145 °C (Predicted) weight and steric hindrance,
but lower than Methyl 3,5-di-
tert-butyl-4-hydroxybenzoate
(164-166 °C).[1][2]

Expected to be higher than
Methyl 4-hydroxybenzoate
(298.6 °C) due to increased

mass.[2]

Boiling Point > 300 °C (Predicted)

Poorly soluble in water; ] ] ]
) ) Typical for phenolic esters with
- Soluble in organic solvents o
Solubility significant nonpolar character.
(e.g., ethanol, DMSO, (]

chloroform).

Interpolated between Methyl 4-
hydroxybenzoate (1.96) and
Methyl 3,5-di-tert-butyl-4-
hydroxybenzoate (4.8).[2][4]

XLogP3-AA ~3.4 (Estimated)
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Proposed Synthesis and Characterization

A logical and efficient synthesis of Methyl 3-tert-butyl-4-hydroxybenzoate involves the direct
alkylation of a readily available starting material, Methyl 4-hydroxybenzoate, via a Friedel-
Crafts alkylation reaction. This method is advantageous as it selectively introduces the tert-
butyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Alkylation

Causality: The choice of Friedel-Crafts alkylation is based on its proven efficacy for introducing
alkyl groups onto activated aromatic rings. The hydroxyl group of Methyl 4-hydroxybenzoate is
a strong activating group, directing the incoming electrophile (the tert-butyl cation) to the ortho
and para positions. Since the para position is blocked by the ester group, substitution occurs
preferentially at one of the ortho positions (position 3 or 5). Using a controlled stoichiometry of
the alkylating agent minimizes the formation of the di-substituted by-product, Methyl 3,5-di-tert-
butyl-4-hydroxybenzoate.

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and a nitrogen inlet, dissolve Methyl 4-hydroxybenzoate (1.0 equivalent) in
a suitable solvent such as dioxane.[5]

o Catalyst Addition: Add a Lewis acid catalyst, such as concentrated sulfuric acid (H2SOa4) or
aluminum chloride (AICIs), to the solution (0.1-0.2 equivalents).

» Alkylation: While stirring under an inert nitrogen atmosphere, slowly add the alkylating agent,
tert-butanol or isobutylene (1.1 equivalents).[5]

e Reaction Monitoring: Heat the mixture to a moderate temperature (50-70 °C) and monitor the
reaction progress using Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of
ice-cold water. Neutralize the mixture with a saturated sodium bicarbonate (NaHCOs)
solution.[5]

o Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.
Combine the organic layers.
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 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and remove the solvent under reduced pressure.

 Final Purification: Purify the crude residue by flash column chromatography on silica gel to
yield the pure Methyl 3-tert-butyl-4-hydroxybenzoate.

Workflow for Synthesis
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Caption: Proposed synthetic workflow for Methyl 3-tert-butyl-4-hydroxybenzoate.
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Mechanism of Action & Biological Potential

The therapeutic potential of Methyl 3-tert-butyl-4-hydroxybenzoate is primarily derived from
its classification as a hindered phenol, suggesting strong antioxidant and associated anti-
inflammatory properties.

Antioxidant Activity: A Radical Scavenging Mechanism

Hindered phenols are a well-established class of antioxidants that function as chain-breaking
radical scavengers. The mechanism relies on the ability of the phenolic hydroxyl group to
donate its hydrogen atom to a reactive free radical (R¢), thereby neutralizing it.

Causality of Action:

» Donation: The phenolic proton is readily abstracted by a high-energy free radical (e.g., a
peroxyl radical, ROOs), which is a key step in oxidative stress and lipid peroxidation.

 Stabilization: Upon donating the hydrogen atom, a phenoxy radical is formed. The key to the
efficacy of a hindered phenol lies in the stability of this new radical. The adjacent bulky tert-
butyl group provides steric hindrance, which physically shields the radical oxygen from
reacting with other molecules, thus preventing it from initiating new radical chains.

e Resonance: The unpaired electron on the oxygen is also delocalized across the benzene
ring through resonance, further stabilizing the phenoxy radical and making the initial
hydrogen donation energetically favorable.

This process effectively terminates the radical chain reaction that would otherwise lead to
cellular damage. This mechanism is shared by compounds like BHT and Vitamin E.

Radical Scavenging Mechanism Diagram
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Caption: Mechanism of free radical scavenging by a hindered phenol.

Anti-inflammatory and Antimicrobial Potential

o Anti-inflammatory Effects: Oxidative stress is intrinsically linked to inflammation. By
guenching reactive oxygen species (ROS), Methyl 3-tert-butyl-4-hydroxybenzoate can
likely modulate inflammatory signaling pathways. Studies on related antioxidants BHA and
BHT have shown that they can inhibit the expression of key inflammatory mediators like
cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-a) in cellular models.[6]
This suggests a probable anti-inflammatory role for the target compound.

» Antimicrobial Activity: As a structural analogue of parabens, the compound is predicted to
exhibit broad-spectrum antimicrobial properties. The mechanism of action for parabens is
believed to involve the disruption of microbial cellular membrane transport processes and the
inhibition of DNA, RNA, and key enzyme synthesis.[7] This dual antioxidant and antimicrobial
profile makes it a candidate for advanced preservative systems or as a therapeutic agent in
conditions with both inflammatory and microbial components.
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Applications in Research and Drug Development

Therapeutic Lead Compound: Its potent antioxidant and predicted anti-inflammatory
properties make it an excellent starting scaffold for developing drugs targeting diseases
rooted in oxidative stress, such as neurodegenerative disorders, cardiovascular disease, and
certain cancers.[8]

Advanced Preservative: In pharmaceutical and cosmetic formulations, it could serve as a
highly stable preservative that also protects the active ingredients and vehicle from oxidative
degradation.

Synthetic Intermediate: The functional groups on the molecule—the hydroxyl, ester, and
aromatic ring—are all amenable to further chemical modification, making it a versatile
building block for constructing more complex APIs.[9][10] For example, the ester can be
hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, enabling further
synthetic elaborations.

Safety and Toxicology Profile (Predicted)

The safety profile can be extrapolated from related compounds.

Irritation: The closely related Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is classified as
causing skin and eye irritation, and may cause respiratory irritation.[4] It is prudent to
assume similar hazards for Methyl 3-tert-butyl-4-hydroxybenzoate and handle it with
appropriate personal protective equipment.

Sensitization and Systemic Effects: While parabens are generally considered safe for use
within established limits, allergic reactions have been reported in some individuals. Some
studies have raised concerns about potential endocrine-disrupting effects, though the activity
is typically very weak.[11][12] Any drug development program would require a thorough
toxicological evaluation.

Conclusion

Methyl 3-tert-butyl-4-hydroxybenzoate stands as a molecule of high potential, bridging the

well-understood worlds of paraben-like preservatives and hindered phenol antioxidants. While

empirical data on this specific isomer remains to be fully explored, a robust scientific foundation
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built upon its structural analogues allows us to predict its properties and functions with
confidence. Its proposed straightforward synthesis, potent radical-scavenging capabilities, and
potential for anti-inflammatory and antimicrobial activity make it a compelling target for future
research. For scientists and drug development professionals, it represents not just a potential
new antioxidant, but a versatile chemical scaffold ready for exploration and optimization in the
ongoing quest for novel and more effective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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